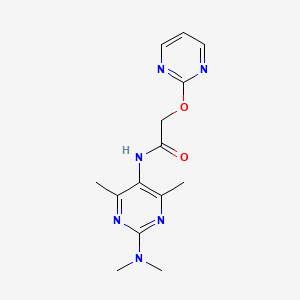![molecular formula C19H19N7O3 B2886624 7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-69-9](/img/structure/B2886624.png)
7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidine derivatives, such as the compound , have been extensively studied for their anticancer properties. Due to their structural resemblance to nucleotide bases in DNA and RNA, they can interfere with cellular replication processes, making them valuable in cancer treatment . The compound’s potential efficacy against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), has been a subject of research, aiming to develop more potent and efficacious anticancer drugs.
Antimicrobial Agents
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising antimicrobial properties. The compound’s structural framework allows for the synthesis of diverse derivatives, which have shown inhibitory activity against a range of bacterial strains. This makes it a candidate for developing new antimicrobial agents to combat infectious diseases .
Enzyme Inhibition
Compounds with a pyrimidine scaffold have been identified as potential enzyme inhibitors. They can be designed to target specific enzymes involved in disease pathogenesis, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Inhibiting such enzymes can lead to therapeutic effects in conditions like cancer and bacterial infections .
Molecular Docking Studies
The compound has been used in molecular docking studies to predict its binding affinity and mode of interaction with various biological targets. These studies are essential for understanding how the compound might exert its therapeutic effects and for guiding the design of more effective drugs .
In Silico ADME Prediction
In silico studies, including Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, are vital for assessing the drug-likeness of a compound. The compound has been subjected to such studies to predict its pharmacokinetic properties and potential as a drug candidate .
Synthetic Methodology Development
The compound also serves as a key intermediate in the development of synthetic methodologies for constructing complex molecules. Its synthesis involves chemodivergent reactions and can lead to the formation of various structurally related compounds, which can have multiple applications in medicinal chemistry .
Propiedades
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-11-15(18(27)22-14-9-4-5-10-20-14)16(26-19(21-11)23-24-25-26)12-7-6-8-13(28-2)17(12)29-3/h4-10,16H,1-3H3,(H,20,22,27)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSCHWSWWXXLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2886541.png)
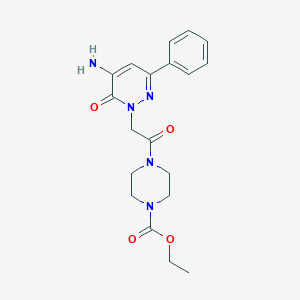

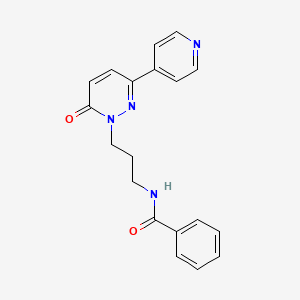
![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2886549.png)
![N-(2-chlorophenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2886550.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2886551.png)
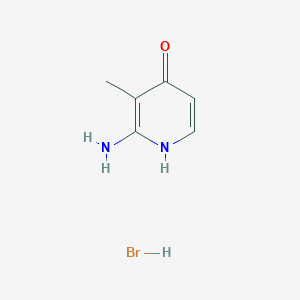

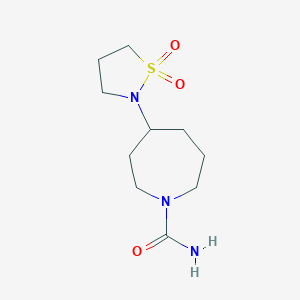
![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2886558.png)
![1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2886559.png)

